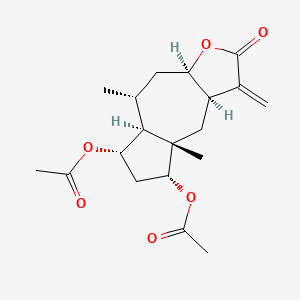
1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- typically involves multi-step organic reactions. Common starting materials might include thiols and amines, which undergo cyclization reactions under specific conditions to form the desired heterocyclic ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance production efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Functional groups attached to the ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of 1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Thiadiazole: Another sulfur and nitrogen-containing heterocycle with different ring size and properties.
1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
1,2,4-Triazole: A nitrogen-rich heterocycle with significant pharmaceutical importance.
Uniqueness
1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and chemical properties, making it valuable for various applications that similar compounds might not fulfill.
Eigenschaften
CAS-Nummer |
25286-76-4 |
|---|---|
Molekularformel |
C6H10N2O2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
1,2,5,8-dithiadiazecane-4,9-dione |
InChI |
InChI=1S/C6H10N2O2S2/c9-5-3-11-12-4-6(10)8-2-1-7-5/h1-4H2,(H,7,9)(H,8,10) |
InChI-Schlüssel |
ONKMKZLQXHADOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)CSSCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



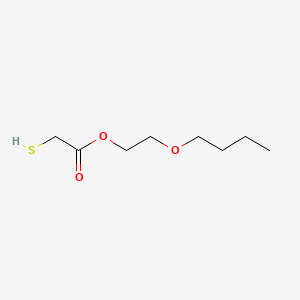
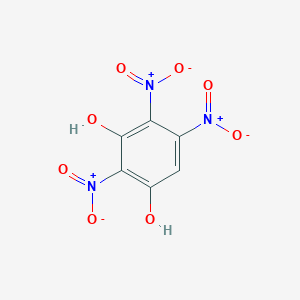
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
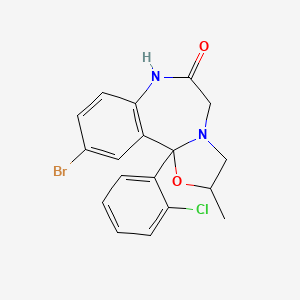
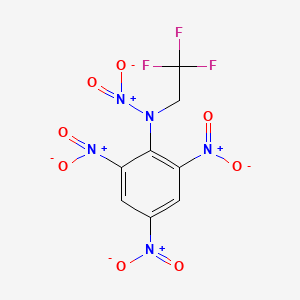
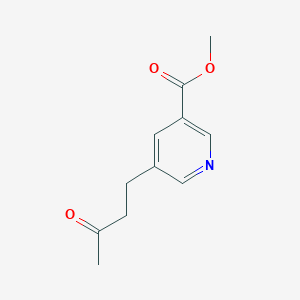

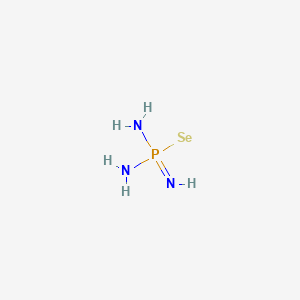
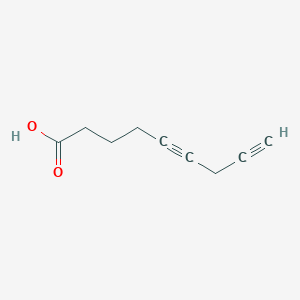
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
